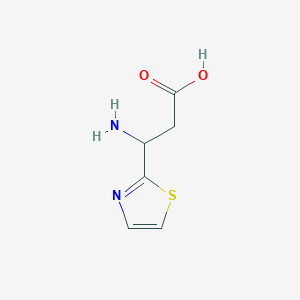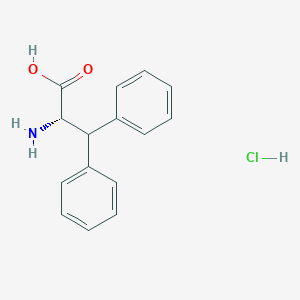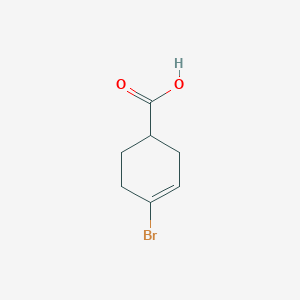
4-Bromocyclohex-3-ene-1-carboxylic acid
概要
説明
4-Bromocyclohex-3-ene-1-carboxylic acid is an organic compound with the molecular formula C7H9BrO2. It is a brominated derivative of cyclohexene carboxylic acid and is used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both a bromine atom and a carboxylic acid group, making it a valuable building block in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
4-Bromocyclohex-3-ene-1-carboxylic acid can be synthesized through several methods. One common approach involves the bromination of cyclohex-3-ene-1-carboxylic acid. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-Bromocyclohex-3-ene-1-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Substitution Reactions: Products include substituted cyclohexene derivatives.
Oxidation Reactions: Products include cyclohex-3-enone or cyclohex-3-enal.
Reduction Reactions: Products include cyclohexanol or cyclohexane.
科学的研究の応用
4-Bromocyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-Bromocyclohex-3-ene-1-carboxylic acid involves its reactivity due to the presence of the bromine atom and the carboxylic acid group. The bromine atom can participate in nucleophilic substitution reactions, while the carboxylic acid group can undergo various transformations such as reduction or esterification. These functional groups enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
Cyclohex-3-ene-1-carboxylic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Chlorocyclohex-3-ene-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
4-Fluorocyclohex-3-ene-1-carboxylic acid: Contains a fluorine atom, which significantly alters its chemical behavior compared to the brominated compound.
Uniqueness
4-Bromocyclohex-3-ene-1-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. The bromine atom makes the compound more reactive in nucleophilic substitution reactions compared to its chloro- or fluoro- counterparts. Additionally, the combination of the bromine atom and the carboxylic acid group provides a versatile platform for various chemical transformations, making it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
4-bromocyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO2/c8-6-3-1-5(2-4-6)7(9)10/h3,5H,1-2,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFQSTPXVCBGOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743098 | |
| Record name | 4-Bromocyclohex-3-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854722-22-8 | |
| Record name | 4-Bromocyclohex-3-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


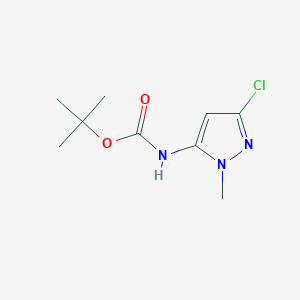


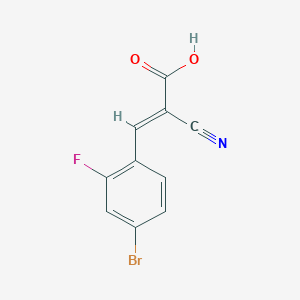
![Benzo[C]isothiazol-7-amine](/img/structure/B1374716.png)
![3-(4-methylbenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine](/img/structure/B1374717.png)
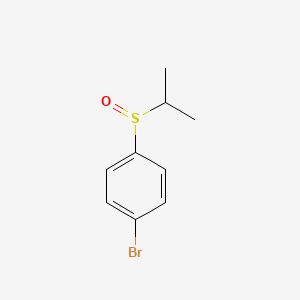
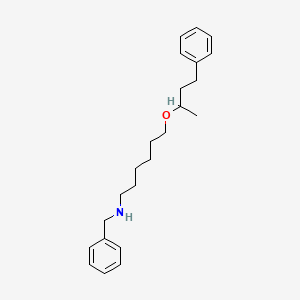
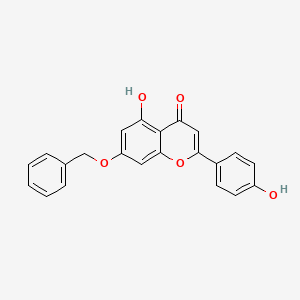
![7-bromo-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1374723.png)
![[2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1374724.png)
